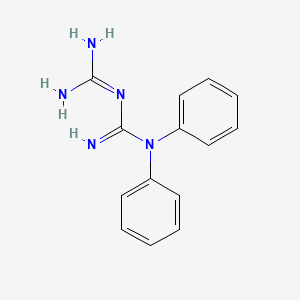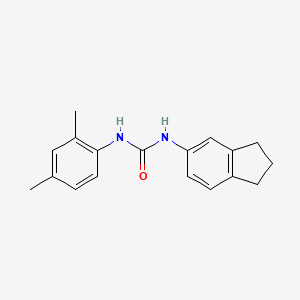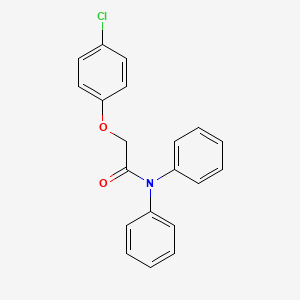
Biguanide, 1,1-diphenyl-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mammalian Cell Studies : N,N-diphenylimidodicarbonimidic diamide, known as diamide, has been used to study glutathione's role in cellular function and radioresistance. It acts as a glutathione oxidant and has been an effective radiosensitizer of hypoxic cells, suggesting potential applications in cancer therapy (Harris, 1979).
Polyimide Synthesis and Applications : This compound has been utilized in the synthesis of soluble polyimides, such as N,N′-Bis(4-diphenylaminophenyl)pyromellitimide (TPA-PMDI). These polyimides show ambipolar, redox-active properties and are useful in electrochromic applications, highlighting its potential in material science and engineering (Hsiao, Liao, & Liou, 2018).
Anion Effect on Polyimide Properties : Research has also focused on how anions affect the properties of polyimides containing bipyridinium salt. This has implications in the development of new materials with specific properties based on the basicity, structure, thermal stabilities, and characteristics of the anions (Sun, Yang, & Lu, 1999).
Extraction of Lanthanide Ions : N,N-diphenylimidodicarbonimidic diamide derivatives have been studied for their use in the extraction of lanthanide ions from nitric acid solutions. This has applications in nuclear waste management and the recovery of valuable materials (Shimada et al., 2004).
Antioxidant and Radiosensitization Properties : Various analogues of N,N-diphenylimidodicarbonimidic diamide have been synthesized and evaluated for their antioxidant properties and potential as radical scavenging agents, which could have implications in medical and environmental applications (Patil et al., 2015).
Inhibition of Protein Kinase : Diamide has been found to inhibit purified protein kinase, an important enzyme in cellular regulation. This finding could be significant for understanding the physiological role of protein kinase and developing new therapeutic strategies (Von Tersch, Mendicino, Pillion, & Leibach, 1975).
Propriétés
IUPAC Name |
3-(diaminomethylidene)-1,1-diphenylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c15-13(16)18-14(17)19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H5,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSQZLPVAFDPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B5002933.png)
![16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5002941.png)
![3-bromo-4-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5002943.png)
![ethyl 4-(3-fluorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5002945.png)

![2-methyl-6-[(3-methylcyclohexyl)amino]heptan-2-ol](/img/structure/B5002954.png)
![Ethyl 4-[5-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamoyl]furan-2-yl]benzoate](/img/structure/B5002968.png)
![2-acetyl-7-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5002975.png)
![N-[4-(4-bromophenoxy)phenyl]-4-nitrobenzamide](/img/structure/B5002981.png)

![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5002988.png)
![methyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)butanoate](/img/structure/B5003001.png)

![4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5003024.png)
